2-Cyano-3-(dimethylamino)-N-[(dimethylamino)methylidene]prop-2-enamide
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Overview
Description
2-Cyano-3-(dimethylamino)-N-[(dimethylamino)methylidene]prop-2-enamide is a chemical compound with the molecular formula C6H9N3O. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(dimethylamino)-N-[(dimethylamino)methylidene]prop-2-enamide typically involves the reaction of dimethylamine with a suitable cyano-containing precursor under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 25-30°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(dimethylamino)-N-[(dimethylamino)methylidene]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium hydroxide in ethanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides.
Scientific Research Applications
2-Cyano-3-(dimethylamino)-N-[(dimethylamino)methylidene]prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(dimethylamino)-N-[(dimethylamino)methylidene]prop-2-enamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(dimethylamino)prop-2-enamide
- 2-Cyano-3-(methylamino)prop-2-enamide
- 2-Cyano-3-(ethylamino)prop-2-enamide
Uniqueness
2-Cyano-3-(dimethylamino)-N-[(dimethylamino)methylidene]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual dimethylamino groups and cyano functionality make it particularly versatile in various applications.
Properties
IUPAC Name |
2-cyano-3-(dimethylamino)-N-(dimethylaminomethylidene)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-12(2)6-8(5-10)9(14)11-7-13(3)4/h6-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKHNUVZLDUYNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)N=CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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